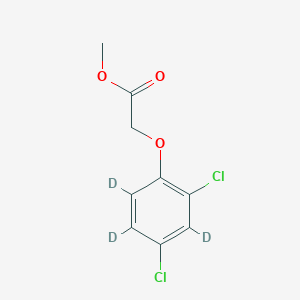

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate involves the esterification of 2,4-dichlorophenoxyacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of related compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects various pathways involved in cell division and elongation .

Comparison with Similar Compounds

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate can be compared with other similar compounds such as:

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

Methyl 2-(2,6-dichlorophenoxy)acetate: Another ester derivative with different chlorine substitution patterns.

The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for isotopic studies and tracing experiments .

Biological Activity

Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate is a compound of significant interest due to its potential biological activities, particularly in the context of its structural analogs and related compounds. This article explores its biological activity, focusing on pharmacological effects, toxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated phenoxy compound. Its chemical formula is C9H8Cl2O2, and it features two chlorine atoms on the aromatic ring. The presence of these halogen substituents often influences the compound's biological activity and environmental behavior.

Pharmacological Activity

1. Mechanism of Action:

The biological activity of this compound can be partially attributed to its structural similarity to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds typically act as auxin mimics in plants, leading to uncontrolled growth and eventual plant death. In mammals, such compounds may exhibit different mechanisms including endocrine disruption or cytotoxicity.

2. Toxicity Studies:

Research indicates that this compound exhibits varying levels of toxicity depending on the exposure route and concentration. For example:

Case Studies

Case Study 1: Aquatic Toxicity

A study assessed the effects of this compound on fish embryos (Cyprinus carpio). The results demonstrated that exposure to concentrations above 5 mg/L resulted in significant mortality and developmental abnormalities in embryos. This highlights the compound's potential environmental impact as a pollutant.

Case Study 2: Cytotoxic Effects in Mammalian Cells

In vitro studies have shown that this compound can induce cytotoxic effects in various mammalian cell lines. Concentrations as low as 10 µM were sufficient to trigger apoptotic pathways. These findings suggest potential implications for human health regarding exposure to this compound through environmental routes.

Research Findings

Recent investigations into the biological activity of this compound have revealed several key insights:

- Endocrine Disruption: Similar compounds have been shown to interfere with hormonal signaling pathways in vertebrates. This raises concerns about the long-term effects of exposure on reproductive health.

- Environmental Persistence: The compound's chlorinated structure may contribute to its persistence in the environment and bioaccumulation in aquatic organisms.

- Pharmacokinetic Properties: Studies indicate that compounds with similar structures exhibit varied absorption rates and tissue distribution profiles in animal models.

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

methyl 2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetate |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i2D,3D,4D |

InChI Key |

HWIGZMADSFQMOI-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(=O)OC)Cl)[2H])Cl)[2H] |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.